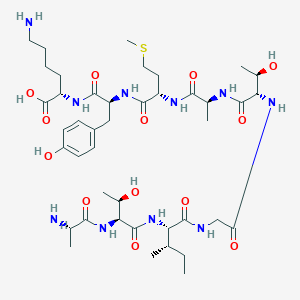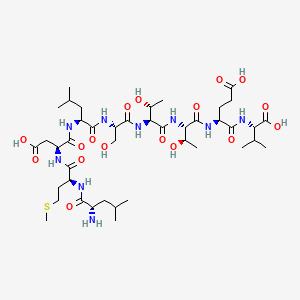
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is a stable isotope-labeled compound with the molecular formula C14H27D4O7P and a molecular weight of 346.39 . This compound is a metabolite of Tris(2-butoxyethyl)phosphate, an organophosphate used in the preparation of flame retardants. The deuterium labeling in this compound makes it valuable for various scientific research applications, particularly in metabolic studies and environmental pollutant detection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then filtered and distilled to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The compound is typically produced in bulk quantities and requires specialized equipment for synthesis, purification, and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems. The compound’s interaction with enzymes and other biomolecules provides insights into its role in metabolic processes and environmental impact.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-butoxyethyl)phosphate
- Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (unlabeled)
- Bis(2-butoxyethyl) hydrogen phosphate
Uniqueness
Bis(2-butoxyethyl) 2-Hydroxyethyl-d4 Phosphate Triester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable for research applications that require accurate tracing and analysis.
Propriétés
Formule moléculaire |
C14H31O7P |
|---|---|
Poids moléculaire |
346.39 g/mol |
Nom IUPAC |
bis(2-butoxyethyl) (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2 |
Clé InChI |
UQSRKBXTCXVEJL-AQVLYMJBSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OP(=O)(OCCOCCCC)OCCOCCCC)O |
SMILES canonique |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



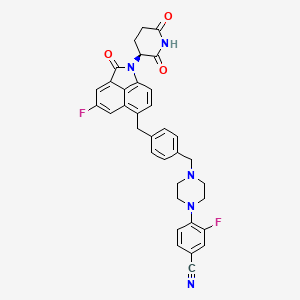
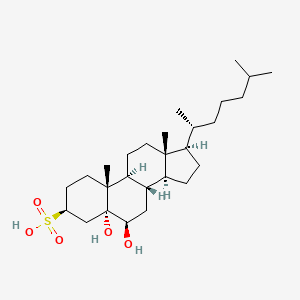
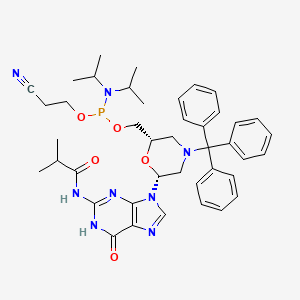

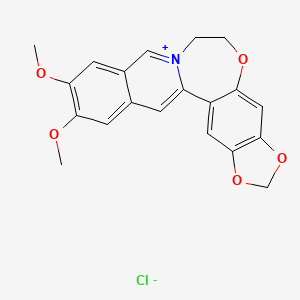
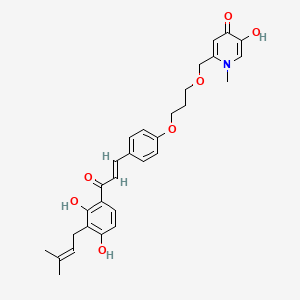

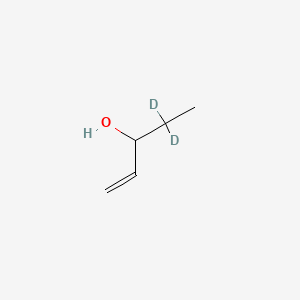
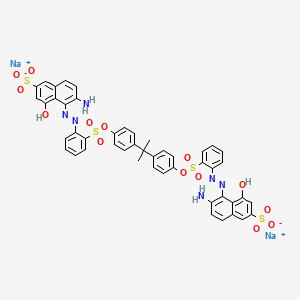
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
